molecular formula C17H14N4O2S B2477485 1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol CAS No. 2379994-22-4

1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol

Cat. No. B2477485
CAS RN: 2379994-22-4
M. Wt: 338.39
InChI Key: SMCISESOXOIIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is commonly referred to as FTY720, and it has been shown to have various physiological effects that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of FTY720 involves its phosphorylation by sphingosine kinase 2 to form FTY720-phosphate. This compound acts as a functional antagonist of sphingosine-1-phosphate receptors, which are involved in various physiological processes, including lymphocyte trafficking and vascular permeability.
Biochemical and Physiological Effects
FTY720 has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, reduction of inflammation, and protection against neurodegeneration. It has also been shown to have anti-cancer effects and has been investigated for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of FTY720 is its ability to modulate immune cell trafficking, which makes it a promising candidate for the treatment of various immune-related diseases. However, FTY720 has limitations in terms of its potential side effects, including bradycardia and macular edema.

Future Directions

There are several future directions for the study of FTY720. One potential area of research is the investigation of its use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, FTY720 has been shown to have neuroprotective effects, and future research could explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, FTY720 is a promising compound that has gained significant attention in the scientific community due to its potential use in drug development. Its immunomodulatory effects, anti-inflammatory properties, and neuroprotective effects make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of FTY720 involves the reaction of 2-amino-2-(furan-2-yl)acetic acid with 2-chlorothiophene to form 1-(furan-2-yl)-2-(thiophen-2-yl)ethanone. This intermediate is then reacted with 2-amino-4-(4-pyridyl)pyrimidine to form FTY720.

Scientific Research Applications

FTY720 has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have immunomodulatory effects and has been investigated for its use in the treatment of multiple sclerosis, organ transplantation, and inflammatory bowel disease.

properties

IUPAC Name

1-[5-(furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-13(15-3-4-16(24-15)14-2-1-7-23-14)9-19-17-11-5-6-18-8-12(11)20-10-21-17/h1-8,10,13,22H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCISESOXOIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC3=NC=NC4=C3C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.